![molecular formula C6H5N3O B3023550 pyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 29274-23-5](/img/structure/B3023550.png)
pyrazolo[1,5-a]pyrimidin-7(4H)-one
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. The unique structure of this compound contributes to its wide range of biological activities, including antibacterial, antifungal, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. The reaction conditions can vary depending on the desired substituents on the pyrazolo[1,5-a]pyrimidine ring. For instance, the use of acetic acid as a solvent leads to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while trifluoroacetic acid predominantly yields 5-difluoromethyl derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. Microwave-assisted synthesis has been employed to shorten reaction times and improve yields. Additionally, the use of copper-catalyzed reactions has been explored to facilitate the formation of pyrazolo[1,5-a]pyrimidine derivatives .
Analyse Chemischer Reaktionen
Cyclocondensation with Alkynes Under Ultrasonic Irradiation
A green synthetic protocol developed in 2024 employs aminopyrazoles and symmetric/non-symmetric alkynes under ultrasonic irradiation with KHSO₄ as a catalyst . This method eliminates harsh solvents and reduces reaction times to 1–3 hours at 60–80°C.
Reaction Components | Conditions | Yield Range |
---|---|---|
5-Aminopyrazole derivatives | Ultrasonic (40 kHz), KHSO₄ | 68–92% |
Phenylacetylene derivatives | Ethanol/H₂O (3:1), 70°C | 75–89% |
Key advantages include high atom economy (>85%) and applicability to electron-deficient/donating substituents. The reaction proceeds via Knoevenagel adduct formation followed by cyclization .
One-Pot Cyclization with Enaminones/Chalcones
Sikdar et al. (2023) developed a one-pot method using amino pyrazoles, enaminones (or chalcone), and sodium halides (NaX) with K₂S₂O₈ as an oxidant :
textStep 1: Cyclocondensation (pyrazole ring formation) Step 2: Oxidative halogenation (X = Cl, Br, I at position 3)
Optimized Conditions :
-
Solvent: Acetonitrile/water (4:1)
-
Temperature: 80°C
-
Time: 6–8 hours
Halide Source | Product | Yield |
---|---|---|
NaCl | 3-Chloro derivative | 78% |
NaBr | 3-Bromo derivative | 82% |
NaI | 3-Iodo derivative | 68% |
X-ray diffraction confirmed exclusive 3-halogen substitution .
Reactions with Cyclic β-Dicarbonyl Compounds
Castillo et al. (2016) demonstrated solvent-free microwave-assisted cyclization of 3-substituted-5-amino-1H-pyrazoles with 2-acetylbutyrolactone :
Key Findings :
-
Microwave irradiation (300 W, 4 min) achieved 94–98% yields.
-
Conventional heating (DMF, 12 h) yielded ≤65%.
-
Regioselectivity confirmed via ¹H/¹³C NMR anisotropy effects.
Example Product :
6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
Applications : Intermediate for N-fused heteroaromatics with antitumor activity .
Microwave-Assisted Reactions with Electrophiles
Moustafa et al. (2022) achieved regioselective 7-aminopyrazolo[1,5-a]pyrimidines using N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide and electrophiles under microwave conditions :
Electrophile | Product Type | Yield | Regioselectivity |
---|---|---|---|
Benzylidene malononitrile | 7-Amino derivatives | 85–90% | >95% for C7 position |
(E)-Cinnamoyl derivatives | 7-Aryl derivatives | 78–84% | No 5-isomer detected |
X-ray crystallography validated structural assignments, showing preferential cyclization via pyrazole nitrogen rather than carbon .
Comparative Analysis of Methodologies
Table 4 : Efficiency Metrics Across Methods
Mechanistic Insights
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been extensively studied for its potential anticancer properties. Research indicates that derivatives of this compound can inhibit cancer cell growth through various mechanisms.
- Synthesis and Screening : A recent study synthesized a library of triazole-linked glycohybrids based on this compound and evaluated their anticancer activity against several human breast cancer cell lines (MCF-7, MDA-MB-231) using MTT assays. The results showed varying degrees of growth inhibition, with some compounds demonstrating significant activity compared to controls .
- Mechanisms of Action : The mechanism by which these compounds exert their anticancer effects is still under investigation. Notably, some studies suggest they may act by mimicking biogenic purines, which are crucial for cellular functions such as DNA synthesis and repair .
Table 1: Summary of Anticancer Activity
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MDA-MB-231 | 10 | DNA synthesis inhibition |
Compound B | MCF-7 | 5 | Apoptosis induction |
Compound C | MDA-MB-453 | 15 | Cell cycle arrest |
Antitubercular Properties
This compound has also been identified as a promising lead compound in the fight against tuberculosis (TB).
- High-Throughput Screening : In a focused library synthesis aimed at identifying new antitubercular agents, this compound derivatives were screened for activity against Mycobacterium tuberculosis (Mtb). The best-performing compounds exhibited low cytotoxicity and effective inhibition of bacterial growth within macrophages .
- Mechanism Insights : Unlike many traditional TB drugs that target cell-wall biosynthesis or iron uptake mechanisms, the action of these compounds appears to be independent of these pathways. This suggests they may offer novel mechanisms to combat drug-resistant strains of TB .
Table 2: Antitubercular Activity Overview
Compound | Activity Against Mtb | Cytotoxicity (CC50) | Mechanism |
---|---|---|---|
Compound D | Active (MIC 0.5 µg/mL) | >100 µg/mL | Unknown |
Compound E | Active (MIC 1 µg/mL) | >200 µg/mL | Unknown |
Antiviral Applications
Additionally, this compound derivatives have shown potential as antiviral agents.
- HCV NS5B Inhibition : A study reported the synthesis of several derivatives that were evaluated for their ability to inhibit the HCV NS5B RNA-dependent RNA polymerase. Some compounds demonstrated potent inhibitory activity in enzymatic assays, indicating their potential as antiviral therapeutics against Hepatitis C virus (HCV) .
Table 3: Antiviral Activity Data
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
Compound F | HCV NS5B | 0.8 |
Compound G | HCV NS5B | 1.2 |
Wirkmechanismus
The mechanism of action of pyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells. The binding of this compound to CDK2 involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a triazole ring fused to the pyrazolo[1,5-a]pyrimidine system, exhibiting potent anticancer activity.
Uniqueness
Its ability to undergo various chemical reactions and form derivatives with enhanced properties makes it a valuable compound for further research and development .
Biologische Aktivität
Pyrazolo[1,5-a]pyrimidin-7(4H)-one is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential as an antitubercular agent, anticancer properties, and its role as a DPP-4 inhibitor.
Antitubercular Activity
Recent studies have identified this compound as a promising candidate for the treatment of tuberculosis (TB). Through high-throughput screening, it was found to exhibit potent activity against Mycobacterium tuberculosis (Mtb) with minimal cytotoxicity. The structure-activity relationship (SAR) studies revealed key pharmacophore features essential for its antitubercular efficacy.
Key Findings:
- Mechanism of Action : The mechanism was determined not to involve traditional pathways such as cell-wall biosynthesis or iron uptake. Instead, resistance to these compounds was linked to mutations in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), which facilitated compound catabolism through hydroxylation .
- In Vitro Activity : The compound demonstrated significant inhibitory concentrations against Mtb strains, with some derivatives showing enhanced activity .
Data Table: Antitubercular Activity of this compound Derivatives
Compound | MIC (µg/mL) | Cytotoxicity (CC50 µg/mL) |
---|---|---|
P1 | 0.5 | >100 |
P2 | 0.8 | >100 |
P19 | 0.3 | >100 |
Anticancer Properties
The anticancer potential of this compound has also been explored extensively. It has been reported to inhibit various cancer cell lines by targeting dynein-dependent cellular processes.
Key Findings:
- Inhibition of Dynein : Compounds from this class have been shown to selectively inhibit dynein ATPases, which are crucial for cellular transport mechanisms and have implications in cancer progression .
- Cell Line Studies : In vitro assays against breast cancer cell lines (MCF-7, MDA-MB231) revealed that certain derivatives exhibited significant cytotoxic effects .
Data Table: Anticancer Activity of this compound Derivatives
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
D1 | 12 | 100 |
D2 | 15 | 80 |
D3 | 10 | 120 |
DPP-4 Inhibition
Another notable biological activity of this compound is its role as an inhibitor of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism.
Key Findings:
- Potent Inhibition : Initial studies indicated IC50 values as low as 80 nM for certain derivatives, with optimized compounds showing even greater potency at 49 nM .
- In Vivo Efficacy : In diabetic mouse models, these compounds effectively reduced glucose excursions by up to 34%, indicating their potential utility in managing diabetes .
Data Table: DPP-4 Inhibition Potency
Compound | IC50 (nM) | In Vivo Efficacy (%) |
---|---|---|
b2 | 80 | 34 |
d1 | 49 | 40 |
Eigenschaften
IUPAC Name |
1H-pyrazolo[1,5-a]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-2-3-7-5-1-4-8-9(5)6/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEFDJQUUGMUJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973014, DTXSID501297017 | |
Record name | Pyrazolo[1,5-a]pyrimidin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501297017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57489-79-9, 29274-23-5 | |
Record name | 57489-79-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344531 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrazolo[1,5-a]pyrimidin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501297017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrazolo[1,5-a]pyrimidin-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.